molecular formula C20H24N4O3S B2946332 5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940998-19-6

5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2946332
CAS No.: 940998-19-6
M. Wt: 400.5
InChI Key: LJEPFPORCBBRSB-UHFFFAOYSA-N
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Description

5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1-METHYLPIPERIDIN-4-YL)PIPERAZINE 3HCL: Shares the piperidine group but differs in other functional groups.

    N~1~,N~5~-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide: Contains similar sulfonyl and piperidine groups but has a different overall structure.

Uniqueness

5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-12-23(13-9-15)20-18(14-21)22-19(27-20)16-4-6-17(7-5-16)28(25,26)24-10-2-3-11-24/h4-7,15H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEPFPORCBBRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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